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Compound of Interest

Compound Name: Trichlormethine

Cat. No.: B1203294

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

Trichlormethine, also known as tris(2-chloroethyl)amine or HN3, holds a significant place in
the history of oncology as one of the first nitrogen mustards to be used in cancer
chemotherapy.[1][2] Its development and clinical application in the 1940s marked a pivotal
moment, demonstrating the potential of cytotoxic chemicals to induce tumor regression and
ushering in the era of modern chemotherapy.[3][4] This technical guide provides a
comprehensive overview of the historical use of Trichlormethine, its mechanism of action,
experimental protocols from early clinical studies, and its toxicological profile, with a focus on
guantitative data and detailed methodologies for the scientific community.

Chemical and Physical Properties

Trichlormethine is a trifunctional alkylating agent, a highly reactive organic compound. A
summary of its key chemical and physical properties is provided in the table below.
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Property Value

Chemical Name 2-Chloro-N,N-bis(2-chloroethyl)ethanamine
Common Names Trichlormethine, Tris(2-chloroethyl)amine, HN3
Molecular Formula C6H12CI3N

Molecular Weight 204.5 g/mol

Appearance Colorless to pale yellow liquid

Odor Faint fishy or soapy odor

Boiling Point 143 °C

Melting Point -3.7to -4°C

Mechanism of Action: DNA Alkylation and Cellular
Response

The cytotoxic effects of Trichlormethine are a direct result of its ability to act as a powerful
DNA alkylating agent. The core mechanism involves the intramolecular cyclization of one of the
chloroethyl side chains, forming a highly reactive aziridinium ion intermediate. This electrophilic
species then readily attacks nucleophilic sites on cellular macromolecules, with DNA being the
primary target.

The primary site of alkylation on DNA is the N7 position of guanine bases.[5] Due to its
trifunctional nature, a single molecule of Trichlormethine can react with multiple guanine
residues, leading to the formation of both intra- and interstrand DNA cross-links.[6] These
cross-links are highly cytotoxic as they physically obstruct DNA replication and transcription,
ultimately triggering cell cycle arrest and apoptosis.[7]

Signaling Pathway of Trichlormethine-Induced Cell
Death

The extensive DNA damage caused by Trichlormethine activates a complex cellular signaling
cascade known as the DNA Damage Response (DDR). This pathway is crucial in determining
the fate of the cell, whether it undergoes repair, cell cycle arrest, or apoptosis. Key players in
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this pathway include the sensor proteins ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia
Telangiectasia and Rad3-related), which are activated in response to DNA double-strand
breaks and single-strand DNA, respectively.[8][9]

Activated ATM and ATR phosphorylate a multitude of downstream targets, including the tumor
suppressor protein p53.[10][11][12] Phosphorylation stabilizes p53, allowing it to accumulate in
the nucleus and function as a transcription factor.[13] p53 then upregulates the expression of
genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX and PUMA).[14] This
coordinated cellular response aims to eliminate cells with irreparable DNA damage, thereby
preventing the propagation of mutations.
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Historical Clinical Use and Experimental Protocols

The first clinical use of Trichlormethine was reported in 1946 by Goodman, Gilman, and their
colleagues.[1][15] These pioneering studies investigated its effects on patients with advanced
hematological malignancies.

Landmark Clinical Trial (Goodman et al., 1946)

Objective: To evaluate the therapeutic efficacy and toxicity of nitrogen mustards, including
Trichlormethine, in patients with Hodgkin's disease, lymphosarcoma, and leukemia.[16]

Patient Population: The initial trials included patients with late-stage, often radiation-resistant,
hematological malignancies.[3] These individuals had a poor prognosis and limited therapeutic
options at the time.

Experimental Protocol:

e Drug Preparation: Trichlormethine hydrochloride was dissolved in sterile physiological
saline solution immediately before administration.

e Administration: The drug was administered intravenously.[17] To minimize local reactions
such as thrombophlebitis, the injection was often given into the tubing of a running
intravenous infusion of saline.[17]

o Dosage Regimen: A typical dosage was 0.1 mg per kg of body weight, administered daily for
four consecutive days.[17] This course could be repeated after a recovery period, typically 4
to 6 weeks, if the patient's hematological status allowed.
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Response Evaluation: The therapeutic response was primarily assessed by physical
examination, including the measurement of tumor size and palpation of lymph nodes and
spleen. Radiographic imaging was also used to evaluate changes in internal tumor masses.
Hematological parameters were closely monitored to assess both the therapeutic effect on
leukemic cells and the toxic effects on normal hematopoietic cells.

Clinical Efficacy and Toxicity

The early clinical trials of Trichlormethine demonstrated its potent, albeit temporary, anti-tumor

activity.

Quantitative Data from Early Studies

While detailed statistical analyses as conducted today were not a feature of these early reports,
the published case series provide valuable insights into the efficacy and toxicity of

Trichlormethine.
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Tumor Response: Striking, though often transient, tumor regressions were observed in a
significant proportion of patients with Hodgkin's disease and lymphosarcoma.[3][18] In some
cases, large tumor masses were reported to soften within 48 hours of treatment initiation and
shrink significantly over the course of therapy.[19] However, relapses were common, often
occurring within weeks to months.

Hematological Effects: Trichlormethine induced profound effects on the hematopoietic
system. In patients with leukemia, a rapid decrease in peripheral white blood cell counts was a
consistent finding.[20] However, this effect was not selective for malignant cells, and significant
bone marrow suppression was a major dose-limiting toxicity.

Adverse Effects: The administration of Trichlormethine was associated with a range of
adverse effects, some of which were severe.

Adverse Effect Description

This was a very common and often severe side
Nausea and Vomiting effect, typically occurring within a few hours of
administration.

Leukopenia, thrombocytopenia, and anemia
o ) were consistent and dose-limiting toxicities. This
Hematopoietic Suppression _
resulted from the drug's effect on the rapidly

dividing cells of the bone marrow.

. Thrombophlebitis at the injection site was a
Local Reactions o
frequent complication.

) Anorexia, weakness, and fever were also
Other Systemic Effects
reported.

Conclusion

Trichlormethine, as one of the pioneering nitrogen mustards, played a critical role in
establishing the field of cancer chemotherapy. The early clinical studies, despite their
methodological limitations by modern standards, provided the first compelling evidence that
chemical agents could induce significant tumor responses in patients with advanced
malignancies. The understanding of its mechanism of action as a DNA alkylating agent has laid
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the groundwork for the development of numerous other chemotherapeutic drugs. While its

clinical use has been largely superseded by more selective and less toxic agents, the historical

data and experimental protocols associated with Trichlormethine remain a valuable resource

for researchers and drug development professionals, offering important lessons in the

principles of cancer pharmacology and the evolution of cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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